molecular formula C18H18N6NaO7P B1148098 Mant-cAMP CAS No. 83707-14-6

Mant-cAMP

Cat. No.: B1148098
CAS No.: 83707-14-6
M. Wt: 484.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Mant-cAMP, like cAMP, plays a crucial role in intracellular signaling. It is involved in the activation of protein kinase A (PKA), a key player in many cellular processes . As a stable analog of cAMP, this compound is often used to study these cAMP-dependent processes .

Future Directions

Mant-cAMP, due to its stability and fluorescent properties, is a valuable tool for studying cAMP-dependent processes. Future research may focus on exploring its potential in various biomedical applications, such as in the study of autoimmune and inflammatory diseases . It may also be used to further understand the role of cAMP in cellular signaling and the regulation of immunity and tolerance .

Preparation Methods

Mant-cAMP is synthesized through a series of chemical reactions starting from adenosine-3’,5’-cyclic monophosphate. The key step involves the esterification of the 2’-hydroxy group of the ribose with methylisatoic acid. This reaction typically requires the presence of a suitable catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods for this compound are not widely documented, but the compound is generally prepared in specialized laboratories for research purposes.

Properties

IUPAC Name

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N6O7P.Na/c1-20-10-5-3-2-4-9(10)18(25)30-14-13-11(6-28-32(26,27)31-13)29-17(14)24-8-23-12-15(19)21-7-22-16(12)24;/h2-5,7-8,11,13-14,17,20H,6H2,1H3,(H,26,27)(H2,19,21,22);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLANAZAAYNYJK-TZNCIMHNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C(N=CN=C54)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C(N=CN=C54)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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